4-Methyl-6-(piperidin-4-yloxy)pyrimidine
Description
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, those containing pyrimidine (B1678525) and piperidine (B6355638) rings have independently proven to be exceptionally fruitful sources of biologically active molecules. The strategic combination of these two moieties in 4-Methyl-6-(piperidin-4-yloxy)pyrimidine creates a unique three-dimensional structure with the potential for multi-point interactions with biological targets, thereby opening new avenues for therapeutic intervention.
Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in DNA and RNA. japsonline.com This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades.
The pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity. nih.gov This versatility has led to the development of a vast number of pyrimidine-containing drugs with a broad spectrum of therapeutic applications. nih.gov These include anticancer agents, antimicrobials, antivirals, anti-inflammatory drugs, and agents targeting the central nervous system. japsonline.comnih.gov
The diverse biological activities of pyrimidine derivatives stem from the various ways the core structure can be functionalized. The nitrogen atoms can act as hydrogen bond acceptors, while the carbon atoms can be substituted with a wide range of functional groups to modulate the molecule's physicochemical properties and target interactions. This structural flexibility allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. nih.gov
Table 1: Examples of Biological Activities of Pyrimidine Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Antiviral | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| CNS Depressant | Neurology |
| Cardiotonic | Cardiology |
This table provides a general overview of the diverse applications of pyrimidine-based compounds in medicine.
The this compound scaffold combines the therapeutic potential of the pyrimidine ring with the desirable pharmacokinetic properties often conferred by the piperidine moiety. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. mdpi.com Its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide a key interaction point with biological targets.
The specific arrangement in this compound, with an ether linkage connecting the 4-position of the piperidine ring to the 6-position of the 4-methylpyrimidine (B18481) core, creates a distinct chemical entity with several unique features:
Defined Three-Dimensional Structure: The non-planar nature of the piperidine ring introduces a specific three-dimensional geometry that can be crucial for selective binding to target proteins.
Modulation of Physicochemical Properties: The piperidine moiety can be further functionalized at the nitrogen atom, allowing for the modulation of properties such as lipophilicity and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).
Potential for Kinase Inhibition: The 4,6-disubstituted pyrimidine core is a known scaffold in the design of kinase inhibitors. nih.gov The addition of the piperidin-4-yloxy group can provide additional interaction points within the ATP-binding pocket of various kinases.
Targeting G-Protein Coupled Receptors (GPCRs): Structural analogs featuring a piperidine-pyrimidine pharmacophore have shown potential as histamine (B1213489) H₄ receptor antagonists, suggesting that the this compound scaffold may be relevant for targeting GPCRs. vulcanchem.com
Table 2: Potential Therapeutic Targets for the this compound Scaffold
| Target Class | Specific Examples | Potential Therapeutic Application |
| Kinases | Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK) | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | Histamine H₄ Receptor | Allergic and Inflammatory Conditions |
| Other Enzymes and Receptors | Targets in the Central Nervous System | Neurological Disorders |
This table outlines potential biological targets based on the activities of structurally related compounds.
The historical development of research into this compound is intrinsically linked to the broader exploration of pyrimidine and piperidine derivatives in medicinal chemistry. The early 20th century saw the discovery of the biological roles of pyrimidines as components of nucleic acids, which spurred interest in their synthesis and therapeutic potential.
The development of piperidine-containing drugs has a similarly rich history, with many natural alkaloids featuring this ring system. Synthetic piperidine derivatives gained prominence throughout the 20th century, leading to the development of numerous drugs.
While specific, publicly available research focused solely on this compound is limited, the interest in combining these two pharmacophores has grown in recent years. This is evidenced by patent literature and research on structurally similar compounds. For instance, research into 4,6-disubstituted pyrimidines as inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 has highlighted the potential of this substitution pattern. nih.gov Furthermore, the investigation of compounds with a piperidine-pyrimidine pharmacophore as histamine H₄ receptor antagonists points to the exploration of this combined scaffold for GPCR modulation. vulcanchem.com
The synthesis of related structures, such as 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, is documented, indicating that the chemical methodologies to access this class of compounds are established. sigmaaldrich.com
Given the limited specific research on this compound, the scope of academic research is likely focused on the initial exploration of this novel chemical space. The primary objectives of such research would include:
Development of Efficient Synthetic Routes: A key objective would be to establish robust and scalable synthetic methods to produce this compound and a library of its derivatives. This would involve exploring different coupling strategies and protecting group chemistries.
Investigation of Biological Activity: A major focus would be the screening of this compound and its analogs against a panel of biological targets, particularly kinases and GPCRs, based on the known activities of related scaffolds. nih.govvulcanchem.com
Structure-Activity Relationship (SAR) Studies: Once initial biological activity is identified, a primary objective would be to synthesize a range of derivatives to establish a clear SAR. This would involve modifying the methyl group on the pyrimidine ring, substituting the piperidine nitrogen, and exploring different stereoisomers.
Elucidation of the Mechanism of Action: For any identified active compounds, a crucial objective would be to determine their precise mechanism of action at the molecular level. This could involve techniques such as enzyme inhibition assays, receptor binding studies, and cellular assays.
Evaluation of Drug-like Properties: An important aspect of the research would be to assess the physicochemical and pharmacokinetic properties of these compounds to determine their potential for further development as therapeutic agents.
In essence, academic research on this compound is positioned at the exploratory phase of drug discovery, aiming to validate this novel scaffold as a source of new and effective therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-methyl-6-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
CQGDCQIOMQGWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine
Retrosynthetic Analysis and Key Intermediate Synthesis for 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. heighpubs.org For this compound, the most logical disconnection is at the ether linkage, which is a common and reliable bond formation strategy. This approach breaks the target molecule into two key intermediates: a 4-methyl-6-halopyrimidine (such as 4-chloro-6-methylpyrimidine) and a protected piperidin-4-ol derivative.
Key Intermediates and Their Synthesis:
4-Chloro-6-methylpyrimidine (B1361110): This pyrimidine (B1678525) intermediate is a crucial building block. The synthesis often starts from readily available 1,3-dicarbonyl compounds which react with urea (B33335) or its derivatives. heighpubs.org For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized via the condensation of acetamidinium (B1228376) chloride and diethyl malonate. researchgate.net This dihydroxy intermediate can then be converted to the corresponding dichloro-pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent selective reduction or substitution would be required to yield the desired 4-chloro-6-methylpyrimidine.
Protected Piperidin-4-ol: The piperidine (B6355638) moiety is typically synthesized starting from a suitable piperidone derivative. nih.govrsc.org For example, 1-benzylpiperidin-4-one can serve as a versatile starting material. researchgate.net The synthesis often involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen to prevent unwanted side reactions during the subsequent coupling step. The synthesis of N-Boc-piperidin-4-ol is a common procedure, starting from 4-hydroxypiperidine (B117109) and di-tert-butyl dicarbonate.
Optimization of Reaction Conditions for High-Yield and Purity Synthesis of this compound
Achieving high yield and purity is paramount in chemical synthesis. The key step in synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction to form the ether linkage between the pyrimidine and piperidine moieties. Optimization of this step is critical.
The reaction typically involves reacting 4-chloro-6-methylpyrimidine with N-Boc-piperidin-4-ol in the presence of a base. Several parameters can be systematically varied to maximize the yield and minimize impurities.
Table 1: Optimization Parameters for Ether Formation
| Parameter | Variation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | The choice of base is crucial for deprotonating the hydroxyl group of the piperidinol. Stronger bases like NaH can lead to faster reactions but may also promote side reactions. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile reactive. |
| Temperature | Room Temp. to 100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of byproducts. An optimal temperature must be found experimentally. researchgate.net |
| Catalyst | Phase-transfer catalysts | In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases, potentially improving yield and reaction time. |
Following the coupling reaction, the Boc protecting group on the piperidine nitrogen is removed, typically under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), to yield the final product. Optimization of this deprotection step involves ensuring complete removal of the Boc group without affecting other parts of the molecule. Purification is often achieved through crystallization or column chromatography to obtain the compound with high purity. Studies on related pyrimidine syntheses have shown that yields can be significantly improved, sometimes reaching over 85-90%, through careful optimization of such parameters. researchgate.netgoogle.com
Development of Novel and Green Synthetic Methodologies for this compound
Modern synthetic chemistry emphasizes the development of environmentally friendly or "green" methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijpsr.comresearchgate.net
For the synthesis of this compound, several green chemistry principles can be applied:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often reducing them from hours to minutes. nih.gov The SNAr coupling step is particularly amenable to microwave heating, which can lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition that can occur with conventional heating. researchgate.net
Use of Greener Solvents: Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. Alternative, more benign solvents such as ionic liquids or deep eutectic solvents could be explored. researchgate.net In some cases, solvent-free "grindstone" or mechanochemical methods, where reactants are ground together, can be employed, completely eliminating the need for a solvent. researchgate.net
Catalyst-Free Reactions: While catalysts can enhance reaction rates, they can also be costly and difficult to remove from the final product. Developing catalyst-free conditions, perhaps by using microwave assistance or by optimizing the intrinsic reactivity of the substrates, represents a significant green advancement. researchgate.net
These novel methodologies not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic processes. ijpsr.com
Scalable Synthesis and Process Chemistry Considerations for this compound
Translating a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. A process that is efficient on a gram scale may not be practical or safe on a kilogram scale. For this compound, several process chemistry considerations are crucial.
Cost and Availability of Starting Materials: For large-scale synthesis, the starting materials must be inexpensive and readily available in large quantities. The routes starting from simple dicarbonyls and piperidones are generally favorable in this regard. researchgate.net
Reaction Safety and Exotherms: The use of strong bases like sodium hydride can generate significant heat (exotherm) and hydrogen gas, posing a safety risk on a large scale. Alternative, safer bases and careful control of reagent addition and temperature are necessary.
Purification Methods: Column chromatography, a common purification technique in the lab, is often impractical and expensive for large-scale production. The process should be designed to yield a product that can be purified by crystallization, which is a more scalable and cost-effective method.
Developing a scalable synthesis requires a focus on robust and reproducible reaction conditions that are both economically viable and safe for industrial application. google.com
Synthesis of Deuterated and Radiolabeled Analogs of this compound for Research Applications
Isotopically labeled analogs of compounds are invaluable tools in pharmaceutical research, particularly for studying metabolism, pharmacokinetics, and receptor binding.
Deuterated Analogs: Deuterium (B1214612) (²H) is a stable isotope of hydrogen. Replacing hydrogen with deuterium at specific positions in a molecule can slow down its metabolism at that site (the kinetic isotope effect), which can be useful for improving pharmacokinetic properties. The synthesis of deuterated this compound can be achieved by using deuterated starting materials. nih.gov For example, a deuterated methyl group could be introduced by using a deuterated version of acetamidine. Alternatively, deuterium can be incorporated into the piperidine ring through the reduction of a piperidone intermediate using a deuterated reducing agent like sodium borodeuteride (NaBD₄).
Radiolabeled Analogs: Radiolabeling involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule. These labeled compounds allow for sensitive detection and quantification in biological systems. A ¹⁴C-labeled analog of this compound could be synthesized by incorporating a ¹⁴C atom into one of the key intermediates. For example, using [¹⁴C]-acetamidine would place the label on the pyrimidine ring. The synthesis must be carried out in specialized radiochemistry facilities, and the final product requires careful purification to ensure high radiochemical purity.
The synthesis of these labeled analogs follows the same fundamental pathways as the unlabeled compound, but with the strategic introduction of the isotopic label at a late stage in the synthesis to maximize the incorporation of the expensive labeled reagent. nih.gov
Structure Activity Relationship Sar and Molecular Design of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine Derivatives
Design Principles for Modulating the Pharmacological Profile of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
The pharmacological profile of derivatives of this compound is intricately linked to its molecular architecture. The design principles for modulating its activity revolve around the strategic modification of its three key components: the pyrimidine (B1678525) core, the piperidine (B6355638) ring, and the ether linker. Researchers in the field have established that even minor alterations to these regions can significantly impact the compound's binding affinity, selectivity, and pharmacokinetic properties.
The pyrimidine ring, a privileged scaffold in medicinal chemistry, offers multiple sites for substitution. The methyl group at the 4-position, for instance, can be varied to explore steric and electronic effects on target engagement. Similarly, the 2-position of the pyrimidine ring presents an opportunity for introducing diverse functional groups to enhance potency and modulate physicochemical properties. The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with biological targets, and their accessibility can be fine-tuned through adjacent substitutions.
The ether linker connecting the pyrimidine and piperidine rings, while seemingly simple, plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Variations in the linker's length, rigidity, and chemical nature can be exploited to optimize the compound's conformational profile and improve its binding kinetics.
Synthesis and Biological Evaluation of Structural Analogs of this compound
The synthesis of structural analogs of this compound typically involves a convergent approach, where the pyrimidine and piperidine fragments are synthesized separately and then coupled. The biological evaluation of these analogs is a cornerstone of the drug discovery process, providing crucial data on their potency, selectivity, and mechanism of action.
Systematic Modification of the Pyrimidine Core
Systematic modifications of the pyrimidine core have been a fruitful strategy for optimizing the activity of related compounds. nih.govresearchgate.net For instance, the introduction of different substituents at the 2- and 5-positions of the pyrimidine ring has been shown to significantly influence biological activity. nih.gov The nature of the substituent at the 4-position, currently a methyl group, can also be altered to probe the steric and electronic requirements of the target binding site.
Research on other pyrimidine derivatives has demonstrated that replacing the methyl group with larger alkyl or aryl groups can lead to enhanced potency. nih.gov Furthermore, the introduction of electron-withdrawing or electron-donating groups on the pyrimidine ring can modulate its electronic properties and, consequently, its interaction with the target. researchgate.net A variety of synthetic methods are available for these modifications, including nucleophilic aromatic substitution and cross-coupling reactions. nih.govmdpi.com
The following table summarizes the impact of pyrimidine core modifications on the activity of related compounds:
| Modification Site | Substituent | Observed Effect on Activity |
|---|---|---|
| 2-position | Amino, Halogen | Modulation of potency and selectivity |
| 5-position | Alkyl, Halogen | Alteration of metabolic stability |
| 4-position | Ethyl, Phenyl | Potential for enhanced binding affinity |
Exploration of Piperidine Ring Substitutions and Conformations
The piperidine ring is a versatile scaffold that allows for extensive exploration of its chemical space. whiterose.ac.ukrsc.org Substitutions on the piperidine nitrogen are a common strategy to modulate the pharmacological properties of piperidine-containing compounds. ijnrd.org The introduction of various alkyl, acyl, or sulfonyl groups can impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds. nih.gov
Furthermore, the stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. The use of chiral building blocks or stereoselective synthetic methods allows for the preparation of enantiomerically pure analogs, which can exhibit significantly different pharmacological profiles. whiterose.ac.uk The conformation of the piperidine ring is also a critical factor, with the chair conformation being the most common. researchgate.net However, the introduction of bulky substituents can lead to the adoption of alternative conformations, which may be beneficial for binding to specific targets.
The table below illustrates the effects of piperidine ring substitutions on the activity of related molecules:
| Substitution Site | Substituent Type | Potential Impact on Pharmacological Profile |
|---|---|---|
| Piperidine Nitrogen | Alkyl, Acyl | Altered basicity and membrane permeability |
| 3-position | Methyl, Hydroxyl | Introduction of new chiral centers and interactions |
| 4-position | Fluorine, Methoxy | Modulation of lipophilicity and metabolic stability |
Impact of Linker Variations in this compound Derivatives
The ether linker in this compound derivatives plays a crucial role in dictating the relative orientation of the pyrimidine and piperidine rings. Altering the length and flexibility of this linker can have a significant impact on the compound's ability to adopt a bioactive conformation. Replacing the oxygen atom with other functionalities, such as an amine or a methylene (B1212753) group, can also lead to profound changes in the molecule's properties.
For instance, shortening or lengthening the linker can alter the distance between the two ring systems, which may be critical for optimal binding to the target. Introducing rigidity into the linker, for example, by incorporating a double or triple bond, can restrict the conformational freedom of the molecule and potentially lead to an increase in potency and selectivity. These modifications can be achieved through standard synthetic transformations, providing a valuable tool for fine-tuning the pharmacological profile of these derivatives.
Ligand-Based Drug Design (LBDD) Approaches for this compound
In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) methods are invaluable for guiding the optimization of lead compounds. nih.govnih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive compounds, it is possible to develop a pharmacophore model that captures the key chemical features required for biological activity.
For the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the pyrimidine nitrogens), a hydrophobic group (the methyl group), and a basic center (the piperidine nitrogen). This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired pharmacological profile. Additionally, quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the physicochemical properties of the molecules with their biological activity, providing further guidance for the design of more potent analogs.
Fragment-Based Drug Discovery (FBDD) Strategies Applied to the this compound Scaffold
Fragment-based drug discovery (FBDD) is a powerful approach for the identification of novel lead compounds. rsc.orgnih.gov This strategy involves screening libraries of small, low-molecular-weight compounds ("fragments") for binding to the target protein. nih.gov The fragments that bind are then optimized and grown into more potent, drug-like molecules.
The this compound scaffold itself can be considered as being composed of two key fragments: a substituted pyrimidine and a substituted piperidine. An FBDD approach could involve screening a library of pyrimidine-containing fragments to identify those that bind to the target of interest. Once a pyrimidine hit is identified, a second screen could be performed with a library of piperidine-containing fragments to find a suitable partner. These two fragments could then be linked together to generate a novel lead compound. This approach offers the advantage of exploring a much larger chemical space than traditional high-throughput screening and can lead to the discovery of compounds with novel modes of action. whiterose.ac.ukrsc.org
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro and ex vivo biological activity or mechanistic studies for the chemical compound This compound .
The detailed experimental results required to populate the requested sections—including High-Throughput Screening, enzyme and receptor binding profiles, cell-based functional assays, and molecular target identification—are not present in the public domain for this specific molecule.
Research in medicinal chemistry often involves the synthesis and evaluation of large libraries of related compounds. While studies exist for structurally similar molecules containing pyrimidine and piperidine cores, the findings from those studies cannot be attributed to this compound without direct experimental evidence.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed outline requested.
In Vitro and Ex Vivo Biological Activity and Mechanistic Elucidation of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine
Identification and Validation of Molecular Targets of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
CRISPR/Cas9-based Target Validation
The advent of CRISPR/Cas9 gene-editing technology has provided a powerful tool for the precise validation of drug targets. nih.gov This methodology allows for the creation of specific gene knockouts or the introduction of precise mutations within a cell line, enabling researchers to study the pharmacological effects of a compound in the presence or absence of its putative target. researchgate.net
In the context of validating the target of this compound, a CRISPR/Cas9 approach would typically involve the design of single guide RNAs (sgRNAs) that direct the Cas9 endonuclease to a specific gene of interest. Transient expression of the sgRNA and Cas9 in a relevant cell line, such as the chronic myeloid leukemia-derived HAP1 cells, would lead to the introduction of insertions or deletions (indels) at the target site, effectively knocking out the gene. researchgate.net
Subsequent treatment of these knockout cells with this compound would allow for a direct assessment of the target's role in the compound's activity. If the knockout cells exhibit resistance to the compound compared to wild-type cells, it provides strong evidence that the disrupted gene encodes the direct target of the molecule. nih.gov This approach has been successfully used to validate targets for various compounds, including the identification of HPRT1 as the target for 6-thioguanine (B1684491) and ERCC3 for triptolide. nih.gov
Investigation of Downstream Signaling Pathways and Cellular Effects of this compound
Understanding the downstream signaling pathways and cellular effects of a compound is crucial for elucidating its mechanism of action. For this compound, this would involve a multifaceted approach to characterize its impact on various cellular processes.
Pyrimidine (B1678525) derivatives, as a class, are known to interact with a wide range of biological targets and influence diverse signaling cascades. researchgate.net For instance, certain aminopyrimidine-diones have been shown to act as dual-target inhibitors of BRD4 and PLK1, leading to apoptosis and cell cycle arrest at the G2/M phase. mdpi.com The mechanism of action for these compounds often involves the induction of apoptosis, inhibition of cell proliferation, and disruption of DNA synthesis. mdpi.com
To investigate the specific effects of this compound, a series of in vitro and ex vivo assays would be employed. These could include:
Cell Viability and Proliferation Assays: To determine the compound's impact on cell growth and survival.
Apoptosis Assays: To assess whether the compound induces programmed cell death, potentially through the upregulation of markers like BAX and caspase-3 and the downregulation of Bcl-2. mdpi.com
Cell Cycle Analysis: To identify any specific phase of the cell cycle that is affected by the compound.
Western Blotting and Phosphoproteomics: To analyze changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.
Enzyme Inhibition Assays: To directly measure the inhibitory activity of the compound against putative target enzymes.
By systematically evaluating these parameters, researchers can build a comprehensive profile of the downstream cellular consequences of treatment with this compound, providing critical insights into its biological function.
Pre Clinical Pharmacological Evaluation and Therapeutic Potential of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine
Combination Therapy Strategies Involving 4-Methyl-6-(piperidin-4-yloxy)pyrimidine in Pre-clinical Models
Further research and publication of preclinical studies are required to provide the information necessary to fulfill the requested article outline.
Computational Chemistry and in Silico Modeling of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine
Quantum Mechanical (QM) Calculations for Electronic and Structural Properties of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
Quantum mechanical calculations are fundamental for elucidating the intrinsic electronic and structural properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, are used to determine a molecule's optimized geometry, vibrational frequencies, and electronic charge distribution.
For a molecule like this compound, QM calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional conformation. Such studies have been performed on related structures like piperidine (B6355638) and 4-methylpiperidine (B120128) to determine their molecular geometry and vibrational frequencies, with methods like B3LYP showing excellent agreement with experimental data. researchgate.net These calculations also yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are vital for assessing the molecule's chemical reactivity and stability. However, specific QM-derived data for the electronic and structural properties of this compound are not detailed in currently available research.
Molecular Docking Simulations for Ligand-Target Interactions of this compound
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.
Ligand-Protein Interaction Prediction
Docking simulations for this compound would involve placing the molecule into the active site of a relevant biological target to predict its binding conformation. The simulation identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's amino acid residues. jetir.org Studies on analogous compound classes, such as piperidinopyrimidine derivatives, have utilized docking to explore interactions with targets like Oxidosqualene Cyclase (OSC) and various kinases. researchgate.netnih.gov For instance, research on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase highlighted that interactions with specific residues like G605 and K529 were crucial for inhibitor activity. nih.gov A similar analysis for this compound would predict which residues it interacts with in a given binding pocket, providing a structural basis for its potential mechanism of action. However, specific ligand-protein interaction data for this compound are not presently documented in scientific literature.
Binding Energy Calculations
A primary output of molecular docking simulations is the calculation of binding energy, often presented as a docking score. This value estimates the binding affinity between the ligand and its target protein, with lower energy scores typically indicating stronger binding. nih.gov For example, docking studies of various pyrimidine (B1678525) derivatives have reported binding energies in kcal/mol, which are used to rank and compare the potency of different compounds. nih.govnih.gov A hypothetical docking study of this compound would yield a binding energy score that could be compared to other potential inhibitors of the same target, aiding in its evaluation as a drug candidate. Specific binding energy calculations for this compound are not available in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics of this compound
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time at an atomic level. nih.gov An MD simulation of this compound bound to a target protein would assess the stability of the predicted binding pose from docking. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to monitor the conformational changes of the ligand and protein residues throughout the simulation. nih.gov Such analyses have been applied to pyrimidine-based kinase inhibitors to confirm that the ligand binding stabilizes the target protein. nih.gov This type of simulation would reveal the flexibility of the compound in the active site and the persistence of key intermolecular interactions over time, offering a more realistic understanding of the binding event than static docking alone. At present, there are no published MD simulation studies focused specifically on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To perform a QSAR study involving this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.
Molecular descriptors, which quantify various physicochemical properties (e.g., electronic, steric, hydrophobic), would be calculated for each compound in the series. researchgate.net Statistical methods like Multiple Linear Regression (MLR) are then used to build a predictive model. researchgate.netnih.gov A successful QSAR model can elucidate which molecular features are critical for activity and can predict the potency of new, untested compounds. researchgate.net Research on piperidinopyrimidine analogs targeting Oxidosqualene Cyclase has demonstrated the utility of QSAR in identifying key structural features that influence inhibitory activity. researchgate.net A specific QSAR model for a series including this compound has not been identified in the literature.
Below is a hypothetical data table illustrating the kind of data used in a QSAR study.
Table 1: Hypothetical Data for a QSAR Study of Pyrimidine Derivatives
| Compound ID | Structure | logP (Descriptor 1) | Molecular Weight (Descriptor 2) | pIC50 (Activity) |
|---|---|---|---|---|
| Compound 1 | [Structure] | 2.5 | 250.3 | 7.2 |
| Compound 2 | [Structure] | 3.1 | 264.4 | 7.8 |
| This compound | [Structure] | 2.8 | 207.3 | ? |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.
Virtual Screening and De Novo Drug Design for Novel this compound Scaffolds
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, its chemical scaffold could be used as a query in similarity-based virtual screening to find structurally related molecules with potentially improved properties. Alternatively, in structure-based virtual screening, its docking pose could inform the selection of other compounds that fit the same binding site.
De novo drug design would use the structural information of the target's binding site to design novel molecules from scratch that are predicted to have high affinity and specificity. The this compound scaffold could serve as a starting fragment or foundation for such design efforts. No specific studies detailing virtual screening campaigns or de novo design based on this particular scaffold are currently available.
Preclinical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and databases, specific preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) profile of the chemical compound This compound could not be located.
The investigation sought to gather detailed research findings for an article structured around the in vitro and in vivo characteristics of this specific molecule, as per the requested outline. This included searches for data pertaining to:
In Vitro ADME Characterization:
Membrane permeability assays (e.g., PAMPA, Caco-2)
Microsomal and hepatocyte stability assays
Plasma protein binding determinations
Cytochrome P450 (CYP) inhibition and induction potential
In Vivo Pharmacokinetic (PK) Studies:
Bioavailability and clearance assessments in animal models
While general information exists for related chemical structures, such as various pyrimidine and piperidine derivatives, no public records or publications containing the specific experimental values for this compound were identified. This suggests that such detailed preclinical data for this particular compound may not be published in the accessible public domain, could be part of proprietary research, or may not yet have been generated.
Therefore, it is not possible to provide the requested article with the required scientifically accurate and specific data points for each outlined section and subsection.
Pre Clinical Adme/pk Profiling and Drug Metabolism Studies of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine
In Vivo Pharmacokinetic (PK) Studies in Animal Models for 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
Tissue Distribution and Blood-Brain Barrier Penetration
There is no available information from preclinical studies regarding the tissue distribution patterns or the blood-brain barrier (BBB) penetration capabilities of this compound. Research on analogous compounds containing a piperidine (B6355638) moiety suggests that this functional group can sometimes facilitate penetration into the central nervous system, but specific data for this compound is not available to confirm this.
| Tissue | Concentration Data |
| Brain | Not Available |
| Liver | Not Available |
| Kidney | Not Available |
| Lung | Not Available |
| Heart | Not Available |
| Spleen | Not Available |
| Muscle | Not Available |
Metabolic Profiling and Metabolite Identification in Animal Specimens
No studies detailing the metabolic profiling or the identification of metabolites of this compound in any animal species have been found in the public literature. The metabolic fate of this compound, including potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, remains uncharacterized.
| Species | Specimen | Metabolite | Metabolic Pathway |
| Not Available | Not Available | Not Available | Not Available |
Excretion Pathways and Mass Balance Studies
Information on the excretion pathways and the results of mass balance studies for this compound are not available. Consequently, the primary routes of elimination (e.g., renal, fecal) and the extent of recovery of the administered dose have not been documented.
| Route of Excretion | Percentage of Dose |
| Renal | Not Available |
| Fecal | Not Available |
| Total Recovery | Not Available |
Drug-Drug Interaction Potential of this compound in Pre-clinical Models
There are no published preclinical studies investigating the drug-drug interaction potential of this compound. This includes a lack of data on its potential to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, or its interaction with drug transporters.
| CYP Isoform | Inhibition Data (e.g., IC50) | Induction Data |
| CYP1A2 | Not Available | Not Available |
| CYP2C9 | Not Available | Not Available |
| CYP2C19 | Not Available | Not Available |
| CYP2D6 | Not Available | Not Available |
| CYP3A4 | Not Available | Not Available |
Analytical and Spectroscopic Characterization of 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine and Its Biological Interactions
Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net This method is well-suited for assessing the purity and quantifying this compound. The separation is typically achieved using C8 or C18 silica (B1680970) gel columns, where the compound is eluted using a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using UV spectroscopy, leveraging the chromophoric nature of the pyrimidine ring.
Table 1: Example HPLC Parameters for Analysis of a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Column | C18 Silica Gel (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography can be employed for the analysis of this compound, particularly for assessing volatile impurities. The compound would likely require derivatization to increase its volatility and thermal stability for optimal GC analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information about the eluted components.
Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification of this compound
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed. The exact mass measurement by high-resolution mass spectrometry (HRMS) serves to confirm the elemental composition.
Fragmentation analysis (MS/MS) provides further structural confirmation by breaking the molecule into characteristic fragments. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations within the piperidine (B6355638) and pyrimidine rings. This data is also invaluable for identifying metabolites, which are often formed through processes like hydroxylation, oxidation, or N-dealkylation, leading to predictable mass shifts from the parent compound.
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | 208.1444 |
| [C₅H₆N₂O]⁺ | Fragment from cleavage at piperidine | 111.0553 |
| [C₅H₁₀N]⁺ | Piperidine fragment | 84.0808 |
| [C₅H₅N₂]⁺ | 4-Methylpyrimidine (B18481) fragment | 93.0447 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton.
For conformational analysis, the piperidine ring is of particular interest. In related structures, the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, helping to establish the preferred conformation and the relative orientation of the pyrimidine and piperidine rings. The dihedral angles between these rings can significantly influence biological activity. nih.govnih.gov
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Predicted Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | ~8.3 | Singlet |
| Pyrimidine-H | ~6.5 | Singlet |
| Pyrimidine-CH₃ | ~2.5 | Singlet |
| Piperidine-CH (O-linked) | ~5.2 | Multiplet |
| Piperidine-CH₂ (axial) | ~3.3 | Multiplet |
| Piperidine-CH₂ (equatorial) | ~2.9 | Multiplet |
| Piperidine-CH₂ | ~2.1 | Multiplet |
| Piperidine-CH₂ | ~1.8 | Multiplet |
X-ray Crystallography and Cryo-EM Studies of this compound in Complex with Target Biomolecules
Single-crystal X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) are the definitive methods for determining the three-dimensional structure of a molecule and its binding mode to a biological target at an atomic level. Obtaining a crystal structure of this compound bound to its target protein would reveal the precise orientation of the ligand in the binding pocket.
This information is critical for structure-based drug design, as it highlights key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for binding affinity and selectivity. For example, crystallographic studies on similar heterocyclic compounds have detailed how nitrogen atoms in the rings act as hydrogen bond acceptors, guiding the design of more potent molecules. nih.gov
Biophysical Techniques for Studying Molecular Interactions (e.g., SPR, ITC)
Biophysical techniques are employed to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its biological target.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides data on the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₐ) can be calculated.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic signature provides deeper insight into the nature of the forces driving the molecular recognition process.
Table 4: Example Biophysical Data from an Interaction Study
| Parameter | Description | Example Value |
|---|---|---|
| Kₐ (SPR/ITC) | Equilibrium Dissociation Constant | 50 nM |
| kₐ (SPR) | Association Rate Constant | 1 x 10⁵ M⁻¹s⁻¹ |
| kₔ (SPR) | Dissociation Rate Constant | 5 x 10⁻³ s⁻¹ |
| ΔH (ITC) | Enthalpy Change | -8.5 kcal/mol |
| -TΔS (ITC) | Entropic Contribution | -1.5 kcal/mol |
Challenges, Opportunities, and Future Directions in 4 Methyl 6 Piperidin 4 Yloxy Pyrimidine Research
Current Limitations in Understanding the Full Therapeutic Spectrum of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine
The primary challenge in defining the therapeutic utility of this compound is the scarcity of dedicated research on this specific molecule. The current understanding is limited by several factors:
Lack of Target Identification and Validation: There is no conclusive data identifying the specific biological targets (e.g., enzymes, receptors, ion channels) with which this compound interacts. Without this fundamental information, its mechanism of action cannot be elucidated, making rational drug development difficult.
Undefined Pharmacological Profile: The compound's broader pharmacological effects, including potential primary activities and off-target effects, have not been systematically profiled. Initial screening against diverse panels of biological targets is a necessary first step that appears not to have been publicly reported.
Absence of Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The lack of published data on analogs of this compound prevents the establishment of a clear SAR, hindering efforts to improve its potential therapeutic index.
Limited Data on Physicochemical and Pharmacokinetic Properties: Critical data regarding the compound's solubility, permeability, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties are not available. This information is essential for assessing its drug-likeness and potential for in vivo efficacy.
Emerging Methodologies for Accelerating Research on this compound
Advances in drug discovery technologies offer powerful tools to overcome the current limitations and accelerate the investigation of this compound.
High-Throughput and High-Content Screening (HTS/HCS): These platforms allow for the rapid screening of the compound against vast libraries of biological targets or in complex cellular models. HTS can quickly identify initial hits and biological activities, while HCS can provide deeper insights into cellular phenotypes and mechanisms of action.
Computational and In Silico Methods: Molecular docking and simulation can predict potential binding interactions with known protein structures, helping to prioritize biological targets for experimental validation. nih.gov In silico tools can also predict ADMET properties, allowing for early identification of potential liabilities and guiding chemical modifications to improve the compound's profile.
Chemical Biology Approaches: The use of chemical probes and activity-based protein profiling can help identify the molecular targets of this compound directly within a complex biological system, such as a cell lysate or living cell.
Advanced Synthesis Strategies: Novel synthetic methodologies can facilitate the rapid generation of a library of analogs for SAR studies. A "deconstruction-reconstruction" strategy, for example, allows for the diversification of a complex pyrimidine (B1678525) core to produce derivatives that would be challenging to obtain through traditional methods, thereby accelerating the optimization process. nih.gov
Identification of Novel Therapeutic Indications and Underexplored Biological Activities for this compound
The pyrimidine scaffold is a versatile building block for drugs targeting a wide range of diseases. nih.govorientjchem.org Based on the activities of structurally related compounds, this compound could be investigated for several novel therapeutic indications. The combination of a pyrimidine ring, a methyl group, and a piperidine (B6355638) moiety suggests potential interactions with various biological targets.
Oncology: Pyrimidine derivatives are foundational to many anticancer agents. mdpi.commedwinpublishers.com They have been developed as inhibitors of critical cell signaling pathways, including kinase inhibitors (e.g., EGFR, FAK, CDK4/6) and epigenetic modulators (e.g., BRD4 inhibitors). nih.govmdpi.comnih.gov The potential of this compound as a microtubule targeting agent could also be explored, as related compounds have shown efficacy against multidrug-resistant cancer cells. nih.gov
Infectious Diseases: The pyrimidine nucleus is a key component in antimicrobial, antiviral, and antiparasitic drugs. nih.govorientjchem.org Novel pyrimidine derivatives have demonstrated potent activity against various pathogens, including drug-resistant bacteria and the parasite Trypanosoma brucei, the causative agent of sleeping sickness. nih.gov
Inflammatory and Immunological Disorders: Compounds containing the pyrimidine core have been investigated for their anti-inflammatory and immunomodulating properties. nih.gov They can target key components of inflammatory signaling pathways, presenting an opportunity for development in autoimmune diseases.
Metabolic Diseases: Recent research has identified pyrimidine derivatives as agonists for receptors involved in metabolic regulation, such as G-protein-coupled receptor 119 (GPR119), which has implications for the treatment of type 2 diabetes and obesity. nih.gov
Table 1: Potential Therapeutic Indications for Pyrimidine-Based Compounds
| Therapeutic Area | Potential Mechanism of Action | Representative Target Classes |
|---|---|---|
| Oncology | Inhibition of cell proliferation, induction of apoptosis, disruption of DNA synthesis. mdpi.comnih.gov | Kinases (EGFR, FAK, PLK1), Epigenetic Readers (BRD4), Microtubules, Dihydrofolate Reductase (DHFR). nih.govmdpi.comnih.govnih.gov |
| Infectious Diseases | Inhibition of microbial growth, disruption of parasitic life cycles. nih.gov | Bacterial enzymes, viral reverse transcriptase, parasitic-specific proteins. nih.govnih.gov |
| Inflammation | Modulation of immune cell signaling and cytokine production. nih.gov | Kinases (p38 MAPK), GPCRs. nih.govnih.gov |
| Metabolic Disorders | Regulation of glucose homeostasis and insulin (B600854) secretion. nih.gov | G-protein-coupled receptors (GPR119). nih.gov |
| Neurological Disorders | Modulation of neurotransmitter receptors. | GPCR ligands, kinase inhibitors. nih.gov |
Strategies for Overcoming Pre-clinical Development Hurdles for this compound
Advancing a compound from discovery to clinical candidate requires overcoming significant preclinical challenges. Proactive strategies can mitigate risks associated with pharmacokinetics, metabolism, and potential toxicity.
Improving Metabolic Stability: Pyrimidine and piperidine rings can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to enhance stability include the introduction of blocking groups (e.g., fluorine atoms) at metabolically liable positions or employing a "soft spot" approach, where a metabolically vulnerable site is intentionally incorporated to ensure rapid clearance and limit systemic exposure when desirable (e.g., for gut-restricted drugs). acs.org
Enhancing Solubility and Permeability: Poor aqueous solubility can limit oral bioavailability. This can be addressed through salt formation, formulation with solubility enhancers, or chemical modifications that introduce polar functional groups. Optimizing the balance between lipophilicity and polarity is key to achieving good membrane permeability.
Circumventing Drug Resistance Mechanisms: In oncology, a major hurdle is drug resistance, often mediated by efflux pumps like P-glycoprotein (Pgp). nih.gov A key strategy is to design molecules that are not substrates for these pumps, which can be assessed early using in vitro cell-based assays. nih.gov
Early Toxicology and Safety Profiling: Utilizing a battery of in vitro toxicology assays (e.g., hERG channel inhibition, Ames test for mutagenicity, cytotoxicity in various cell lines) can help to flag potential liabilities early. This allows for the prioritization of compounds with more favorable safety profiles before committing to resource-intensive in vivo studies.
Table 2: Strategies to Overcome Common Preclinical Hurdles
| Preclinical Hurdle | Potential Strategy | Rationale |
|---|---|---|
| Poor Metabolic Stability | Introduce metabolic blockers (e.g., fluorination); incorporate "soft spots" for controlled clearance. acs.org | Increases half-life and exposure; or confines drug action to a specific tissue. acs.org |
| Low Aqueous Solubility | Salt formation; formulation development; structural modification to add polar groups. | Improves dissolution and absorption, enhancing bioavailability. |
| Efflux by Transporters (e.g., Pgp) | Design compounds that are not Pgp substrates. nih.gov | Overcomes a common mechanism of multidrug resistance in cancer therapy. nih.gov |
| Off-Target Activity | Profile against a broad panel of receptors and enzymes; iterative SAR to improve selectivity. | Minimizes the risk of unwanted side effects and toxicity. |
| Potential Toxicity | Conduct early in vitro safety screening (hERG, cytotoxicity, genotoxicity). | De-risks the compound by identifying potential safety liabilities before in vivo testing. |
Translational Research Pathways for this compound (excluding human clinical trials)
Translational research aims to bridge the gap between basic discovery and therapeutic application. For this compound, a non-clinical translational strategy would focus on robustly demonstrating its potential efficacy and understanding its in vivo behavior.
Development of Relevant Animal Models: Once a primary therapeutic indication is identified, establishing appropriate animal models is critical. For example, if anticancer activity is confirmed, the compound would be tested in xenograft or patient-derived xenograft (PDX) models that reflect human tumor biology. nih.gov For a potential GPR119 agonist, a diet-induced obesity (DIO) mouse model would be relevant. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure (PK) and biological effect (PD) is essential. This involves measuring drug concentrations in plasma and target tissues over time and correlating them with a specific biomarker of drug activity. This modeling helps to define the exposure levels required for efficacy and informs future clinical trial design.
Biomarker Identification and Validation: Identifying and validating biomarkers is crucial for translational success.
Pharmacodynamic (PD) Biomarkers: These are markers that show the drug is engaging its target and having a biological effect (e.g., phosphorylation of a downstream protein for a kinase inhibitor).
Predictive Biomarkers: These markers can help identify the patient population most likely to respond to the drug (e.g., a specific gene mutation).
Advanced Formulation Development: For progression into later-stage preclinical studies (e.g., IND-enabling toxicology), developing a stable and scalable formulation is necessary. This ensures consistent delivery and exposure in pivotal safety and efficacy studies.
Table 3: Key Components of a Non-Clinical Translational Research Plan
| Component | Objective | Example Activities |
|---|---|---|
| In Vivo Model Validation | To demonstrate efficacy in a disease-relevant biological system. | Testing in cancer xenograft models, infectious disease models, or metabolic disease models. nih.govnih.gov |
| PK/PD Correlation | To link drug exposure to the biological response. | Serial blood sampling in animal models to measure drug levels and assess target engagement biomarkers. |
| Biomarker Discovery | To identify markers for monitoring drug activity and predicting response. | Proteomic or genomic analysis of treated tissues/cells; development of specific assays for target modulation. |
| Safety Pharmacology | To investigate potential effects on major organ systems (cardiovascular, respiratory, central nervous system). | In vivo studies in appropriate animal species to assess physiological functions. |
| Formulation for Toxicology Studies | To develop a consistent and scalable drug product for safety assessment. | Solubility enhancement, stability testing, and preparation of formulations suitable for the route of administration. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Capecitabine |
| Cytarabine |
| Gemcitabine |
| Pemetrexed |
| Palbociclib |
| Trametinib |
Q & A
Basic: What are the established synthetic routes for 4-Methyl-6-(piperidin-4-yloxy)pyrimidine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring. Key steps include nucleophilic substitution at the 6-position of pyrimidine using piperidin-4-ol derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization focuses on temperature control (60–120°C), stoichiometric ratios of reactants, and catalysts like K₂CO₃ to enhance yield. Post-reaction purification via column chromatography or recrystallization ensures purity. Reaction monitoring with TLC or HPLC is critical to minimize by-products .
Basic: How is the structural integrity of this compound confirmed in research settings?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, verifying substituent positions .
- X-ray diffraction : Resolves bond lengths, angles, and molecular packing. For example, disordered atoms in the piperidine ring can be identified via refinement of occupancy factors .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Basic: What biological targets are commonly associated with this compound analogs?
Answer:
Pyrimidine derivatives with piperidine moieties often target enzymes like kinases (e.g., PI3K) and receptors (e.g., GPCRs) . Assays using recombinant proteins or cell lines (e.g., cancer models) assess inhibition potency (IC₅₀). For example, thienopyrimidine analogs show nanomolar activity against PI3Kα via ATP-binding site interactions .
Advanced: How should researchers address contradictions in biological activity data across different assay systems?
Answer:
Contradictions may arise from assay variability (e.g., cell permeability vs. enzymatic assays). Strategies include:
- Comparative profiling : Test the compound in parallel assays (e.g., biochemical kinase panels vs. cellular proliferation).
- Structural analogs : Synthesize derivatives to isolate substituent effects. For instance, modifying the piperidine oxygen’s position alters target selectivity .
- Computational docking : Predict binding modes to reconcile activity differences. Tools like AutoDock Vina model interactions with catalytic residues .
Advanced: What experimental designs are optimal for studying the mechanism of action of this compound?
Answer:
- Kinetic assays : Measure enzyme inhibition (e.g., kcat/KM) under varied substrate concentrations to determine competitive/non-competitive binding .
- Cellular pathway analysis : Use phospho-specific antibodies in Western blots to track signaling cascades (e.g., Akt phosphorylation in PI3K studies) .
- Mutagenesis : Engineer target proteins (e.g., PI3Kα mutants) to validate binding site residues via activity rescue experiments .
Advanced: How can researchers optimize the stability and solubility of this compound for in vivo studies?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility, as seen with related pyrimidine derivatives .
- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations .
- Storage : Maintain at -20°C in anhydrous DMSO to prevent hydrolysis. Lyophilization enhances long-term stability .
Basic: What safety protocols are recommended for handling this compound in laboratories?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing and synthesis to mitigate inhalation risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies resolve crystallographic disorder in this compound derivatives?
Answer:
- Refinement tools : SHELXL97 refines occupancy factors for disordered atoms (e.g., C16/C17 in piperidine rings) .
- Low-temperature data collection : Reduces thermal motion artifacts, improving electron density maps .
- Twinned crystals : Apply HKL-3000 to deconvolute overlapping reflections .
Basic: How do researchers compare the bioactivity of this compound with structural analogs?
Answer:
- SAR studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl at the 6-position) and measure IC₅₀ shifts .
- Pharmacophore mapping : Overlay 3D structures to identify critical hydrogen-bonding or hydrophobic features .
Advanced: What computational methods predict the ADMET properties of this compound?
Answer:
- In silico tools : SwissADME predicts permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- Molecular dynamics : Simulate blood-brain barrier penetration using CHARMM force fields .
- Toxicity profiling : Derek Nexus assesses potential off-target effects (e.g., hERG inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
